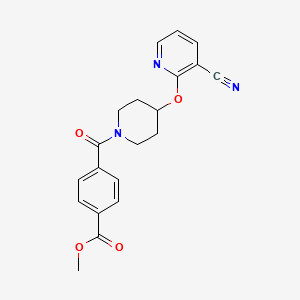

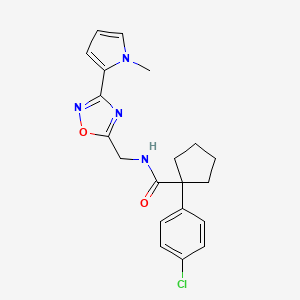

![molecular formula C17H15N3O4S2 B2874204 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034546-32-0](/img/structure/B2874204.png)

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s a versatile scaffold widely studied in medicinal chemistry . The thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Synthesis Analysis

Compounds containing the benzo[c][1,2,5]thiadiazole motif can be synthesized through various methods. For instance, one study reported the synthesis of hybrid molecules containing benzo-2,1,3-thiadiazole, benzofuran, and arylselanyl moieties through an electrophilic cyclization .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be analyzed using various methods such as X-ray analysis and ab initio calculations .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as potential visible-light organophotocatalysts . They have also been used in palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can be influenced by the substituent groups attached to the thiadiazole ring . For example, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzofuran derivatives have been identified to possess significant anticancer properties. Studies have shown that certain benzofuran compounds can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound could be explored for its potential anticancer effects, possibly acting through similar mechanisms or exhibiting even greater efficacy due to its unique structure.

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of benzofuran derivatives make them promising candidates for the development of new antimicrobial agents. These compounds can be designed to target specific bacterial and fungal strains, potentially overcoming the challenge of antibiotic resistance .

Anti-inflammatory and Analgesic Effects

Benzofuran compounds have been reported to exhibit anti-inflammatory and analgesic effects. This suggests that they could be used in the treatment of pain and inflammatory conditions, offering an alternative to traditional painkillers and anti-inflammatory medications .

Antioxidant Properties

The antioxidant properties of benzofuran derivatives are noteworthy. They can neutralize free radicals, which are implicated in the aging process and various diseases. This makes them valuable for research into age-related diseases and as potential additives in products aimed at health maintenance and disease prevention .

Antiviral Activity

Some benzofuran derivatives have shown antiviral activity, including against the hepatitis C virus. This indicates that the compound could be investigated for its effectiveness against viral infections, which is particularly relevant in the context of emerging viral diseases .

Kinase Inhibitor Activity

Kinase inhibitors are important in the treatment of various diseases, including cancer. Benzofuran derivatives have been found to inhibit kinase activity, which suggests that they could be developed into drugs that modulate signaling pathways involved in disease progression .

Pharmaceutical Development

The diverse biological activities of benzofuran derivatives make them excellent lead compounds in pharmaceutical development. Their structure allows for a wide range of modifications, enabling the design of drugs with specific therapeutic targets .

Agricultural Applications

In addition to their medical applications, benzofuran derivatives have uses in agriculture. They can serve as the basis for developing new pesticides or growth regulators, contributing to increased crop yields and protection against pests .

Wirkmechanismus

Target of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . The compound’s interaction with its targets likely results in changes that inhibit cell growth, particularly in cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biochemical pathways due to their broad range of biological activities .

Result of Action

Some substituted benzofurans have been shown to have dramatic anticancer activities, suggesting that this compound may also exhibit similar effects .

Action Environment

The compound’s photophysical properties suggest potential use in photovoltaics or as fluorescent sensors .

Zukünftige Richtungen

The future directions for research on benzo[c][1,2,5]thiadiazole derivatives are promising. They have potential applications in various fields such as photovoltaics, fluorescent sensors, and visible-light organophotocatalysts . Further investigation of the chemistry of these derivatives, including nucleophilic substitution, may have an impact on the preparation of new materials .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-17(21,15-9-11-5-2-3-7-13(11)24-15)10-18-26(22,23)14-8-4-6-12-16(14)20-25-19-12/h2-9,18,21H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBHMZCTFRHFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

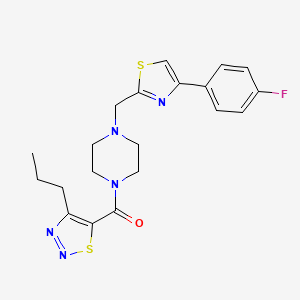

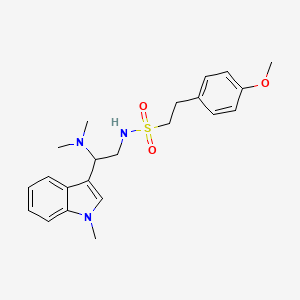

![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)

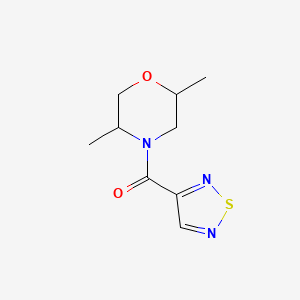

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874129.png)

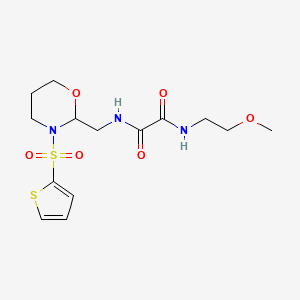

![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2874130.png)

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)

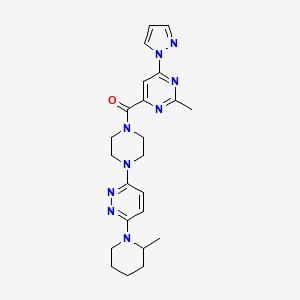

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)